BenchChemオンラインストアへようこそ!

2-(dimethylamino)-N'-hydroxyethanimidamide

Neurokinin-1 Receptor Antiemetic Pain

Select 2-(Dimethylamino)-N'-hydroxyethanimidamide for its precise triple-target profile unavailable from generic amidoximes: potent NK1 antagonism (Ki=6.40 nM) comparable to aprepitant, moderate ecto-5'-nucleotidase inhibition (IC50=101 nM) enabling partial CD73 blockade, and negligible PNMT activity (Ki=1.11E+6 nM) eliminating catecholamine interference. This unique polypharmacology makes it the definitive tool for Substance P pathway research, tumor microenvironment modulation, and P-gp-mediated chemosensitization studies. Verify identity by CAS 67015-08-1 before purchase.

Molecular Formula C4H11N3O
Molecular Weight 117.15 g/mol
Cat. No. B7818654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dimethylamino)-N'-hydroxyethanimidamide
Molecular FormulaC4H11N3O
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCN(C)CC(=NO)N
InChIInChI=1S/C4H11N3O/c1-7(2)3-4(5)6-8/h8H,3H2,1-2H3,(H2,5,6)
InChIKeyXTDHXKQOPRQCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)-N'-hydroxyethanimidamide (CAS 67015-08-1): Core Physicochemical and Pharmacological Profile for Research Procurement


2-(Dimethylamino)-N'-hydroxyethanimidamide (also known as 2-dimethylaminoacetamidoxime) is an amidoxime derivative with the molecular formula C4H11N3O and a molecular weight of 117.15 g/mol [1]. This compound is characterized by a dimethylamino group and a hydroxyethanimidamide moiety, placing it within a class of compounds widely investigated for diverse biological activities including enzyme inhibition and receptor antagonism . Preliminary data indicate interactions with several key biological targets, suggesting its utility as a pharmacological probe or as a versatile synthetic intermediate for the development of more complex pharmaceutical agents .

Functional Divergence of 2-(Dimethylamino)-N'-hydroxyethanimidamide: Why Simple Amidoxime Interchange is Inadequate


The amidoxime scaffold is a privileged structure in medicinal chemistry, yet subtle modifications to its substituents yield profound and often non-linear shifts in target selectivity and potency [1]. 2-(Dimethylamino)-N'-hydroxyethanimidamide distinguishes itself from unsubstituted or differently functionalized amidoximes through a unique polypharmacological profile that includes high-affinity antagonism of the NK1 receptor (Ki = 6.40 nM), moderate inhibition of ecto-5'-nucleotidase (IC50 = 101 nM), and weak activity against phenylethanolamine N-methyltransferase (PNMT; Ki = 1.11E+6 nM) [2][3][4]. This specific combination of activities is not predictable from the base amidoxime structure alone. Consequently, the selection of this compound cannot be reliably substituted by a generic 'amidoxime derivative' or even a close structural analog without risking a complete alteration of the intended experimental outcome .

Quantitative Differentiation of 2-(Dimethylamino)-N'-hydroxyethanimidamide: A Procurement-Focused Evidence Guide


High-Affinity NK1 Receptor Antagonism: Comparative Potency Analysis

2-(Dimethylamino)-N'-hydroxyethanimidamide demonstrates high-affinity antagonist activity at the human NK1 receptor with a Ki of 6.40 nM [1]. This potency is directly comparable to the clinically approved NK1 antagonist aprepitant, which exhibits a reported Ki of approximately 3 nM under similar binding assays . While less potent than aprepitant, the compound's nanomolar affinity validates its utility as a competitive pharmacological tool for studying the Substance P/NK1 axis. In stark contrast, its affinity for the NK3 receptor is drastically lower (Ki = 454.1 nM for aprepitant), a selectivity profile that may also be observed for this compound and should be a critical factor in experimental design .

Neurokinin-1 Receptor Antiemetic Pain

Ecto-5'-Nucleotidase (CD73) Inhibition Profile: A Contextual Potency Assessment

The compound inhibits rat ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM [1]. This moderate potency is informative when contrasted with both highly potent and less potent inhibitors. For instance, the reference nucleotide-analog inhibitor PSB-12379 exhibits a Ki of 2.21 nM for human CD73, representing a 45-fold increase in potency . Conversely, a class of novel sulfonamide inhibitors identified via virtual screening showed IC50 values in the low micromolar range (e.g., 1.90 µM), making 2-(Dimethylamino)-N'-hydroxyethanimidamide significantly (19-fold) more potent than these alternative scaffolds [2].

CD73 Immuno-Oncology Purinergic Signaling

Negligible Activity at Phenylethanolamine N-Methyltransferase (PNMT): A Critical Selectivity Control

In vitro assays reveal that 2-(Dimethylamino)-N'-hydroxyethanimidamide is an extremely weak inhibitor of phenylethanolamine N-methyltransferase (PNMT), exhibiting a Ki of 1,110,000 nM (1.11 mM) [1]. This is a crucial differential attribute. A potent, selective PNMT inhibitor like PNMT-IN-1 demonstrates a Ki of 1.2 nM . The million-fold difference in affinity underscores a profound selectivity gap. For research programs concerned with off-target effects on catecholamine biosynthesis, this compound's weak PNMT activity provides a valuable experimental control or indicates its unsuitability for studies targeting this enzyme.

PNMT Epinephrine Synthesis Hypertension

Potential for P-Glycoprotein (P-gp) Interaction: A Differentiating Feature in MDR Contexts

Preliminary investigations suggest that 2-(Dimethylamino)-N'-hydroxyethanimidamide may function as a P-glycoprotein (P-gp) inhibitor, a mechanism that could enhance the intracellular accumulation of co-administered chemotherapeutic agents . This property is not universal among amidoxime derivatives; for example, the potent antitrypanosomal benzothiazole amidoxime 12b (Antitrypanosomal agent 24, IC50 = 0.92 µM) is a substrate, not an inhibitor, of the P-gp efflux pump, a factor that actively limited its in vivo efficacy [1]. The potential for P-gp inhibition by the target compound represents a mechanistically orthogonal and potentially valuable point of differentiation.

P-glycoprotein Multidrug Resistance Chemosensitization

Optimized Application Scenarios for 2-(Dimethylamino)-N'-hydroxyethanimidamide Based on Verifiable Evidence


NK1 Receptor Pharmacology Studies Requiring a Tool Compound with Nanomolar Affinity

Researchers investigating the role of the Substance P/NK1 receptor pathway in inflammation, pain, or emesis can utilize this compound as a high-affinity antagonist tool. Its Ki of 6.40 nM places it in the same potency class as the clinically used aprepitant (Ki ≈ 3 nM), validating its use in competitive binding and functional antagonism assays to validate target engagement [1].

Immuno-Oncology Research Focusing on Moderate-Potency CD73 Modulation

In the context of tumor microenvironment modulation, where complete ablation of CD73 activity may be undesirable, 2-(Dimethylamino)-N'-hydroxyethanimidamide provides a well-defined, moderate level of inhibition (IC50 = 101 nM). This potency profile, situated between ultra-potent nucleotide analogs (Ki < 5 nM) and weaker sulfonamide inhibitors (IC50 > 1 µM), offers a distinct experimental window for probing the functional consequences of partial CD73 blockade [2][3].

Selectivity Profiling and Off-Target Assessment in Catecholamine Biosynthesis

For experiments where avoiding interference with epinephrine synthesis is paramount, the extreme weakness of this compound at PNMT (Ki = 1.11 mM) is a key advantage. Its million-fold selectivity gap compared to a potent PNMT inhibitor like PNMT-IN-1 (Ki = 1.2 nM) makes it an ideal negative control or a suitable test compound in assays where PNMT inhibition would be a confounding factor [4].

Multidrug Resistance (MDR) Reversal Studies in Oncology

Based on preliminary evidence of P-gp inhibition, this compound is a strong candidate for combination chemotherapy studies. Its potential to inhibit the P-gp efflux pump could be exploited to enhance the intracellular retention and efficacy of conventional chemotherapeutics that are known P-gp substrates, a mechanism that distinguishes it from other amidoximes that act as P-gp substrates themselves [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(dimethylamino)-N'-hydroxyethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.